molecular formula C9H7N3O3 B12513843 5-Methyl-6-nitro-3H-quinazolin-4-one

5-Methyl-6-nitro-3H-quinazolin-4-one

Cat. No.: B12513843
M. Wt: 205.17 g/mol
InChI Key: PGXCXCVCQDNMJX-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitro-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with methyl isocyanate under reflux conditions to form the quinazolinone core. The nitro group is introduced through nitration using nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-nitro-3H-quinazolin-4-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-methyl-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C9H7N3O3/c1-5-7(12(14)15)3-2-6-8(5)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)

InChI Key

PGXCXCVCQDNMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC=N2)[N+](=O)[O-]

Origin of Product

United States

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